Methyl 2-amino-2-(4-bromophenyl)acetate
Description
Methyl 2-amino-2-(4-bromophenyl)acetate (CAS: 42718-15-0) is a chiral α-amino ester derivative characterized by a 4-bromophenyl substituent and a methyl ester group. It is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the construction of heterocyclic compounds and peptidomimetics . The compound is often isolated as a hydrochloride salt (e.g., CAS: 42718-20-7) to enhance stability and solubility . Its molecular formula is C₉H₁₀BrNO₂ (free base) or C₉H₁₁BrClNO₂ (hydrochloride), with a molecular weight of 260.09 g/mol (free base) or 280.55 g/mol (hydrochloride) .
Properties
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERRTOUSFSZICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292100 | |
| Record name | Methyl α-amino-4-bromobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42718-15-0 | |
| Record name | Methyl α-amino-4-bromobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42718-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-amino-4-bromobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-(4-bromophenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of methyl phenylacetate to form methyl 2-(4-bromophenyl)acetate. This intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetate derivatives.
Scientific Research Applications
Methyl 2-amino-2-(4-bromophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Methyl 2-amino-2-(4-bromophenyl)acetate belongs to a broader class of α-amino esters with aromatic substituents. Key analogs include:
Key Observations :
- Electronic Effects : The 4-bromo substituent (strong electron-withdrawing) enhances electrophilicity at the α-carbon compared to chloro or fluoro analogs, influencing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky substituents (e.g., 3,4-difluoro) reduce reaction yields in multicomponent syntheses due to steric hindrance .
- Chirality: Enantiopure forms (e.g., (S)-methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, CAS: 1391528-74-7) are critical for asymmetric synthesis in drug discovery .
Physicochemical and Pharmacological Properties
Regulatory Status: While Methyl 2-(4-bromophenyl)acetate (non-amino analog) is a USP/EMA-certified reference material , the amino-substituted variant lacks explicit regulatory approval but is used under controlled conditions .
Biological Activity
Methyl 2-amino-2-(4-bromophenyl)acetate, a compound with the molecular formula C9H10BrNO2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C9H10BrNO2
- Molecular Weight : 244.08 g/mol
- IUPAC Name : this compound
The compound features a bromine atom on the aromatic ring, which is significant for its biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate enzyme activities and influence biochemical pathways.
Biological Activities
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting their growth.
- Anticancer Potential :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound, researchers found that the compound significantly reduced cell viability in MCF7 cells when tested using the Sulforhodamine B (SRB) assay. The structure-activity relationship (SAR) indicated that modifications to the bromophenyl group could enhance potency against cancer cells .
Case Study: Enzyme Inhibition
A comprehensive evaluation of enzyme inhibition demonstrated that this compound derivatives exhibited varying degrees of inhibition against alkaline phosphatase (ALP). The most potent derivatives showed IC50 values as low as 0.048 µM, highlighting their potential as therapeutic agents targeting enzyme-related diseases .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds targeting neurological disorders and other diseases. Its unique structural features enable it to act as an intermediate in organic synthesis, facilitating the development of new drugs with enhanced efficacy and safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
